![molecular formula C9H14O3 B3319453 (E)-Ethyl 3-(3-methyloxetan-3-yl)acrylate CAS No. 1123787-64-3](/img/structure/B3319453.png)
(E)-Ethyl 3-(3-methyloxetan-3-yl)acrylate
Overview
Description
“(E)-Ethyl 3-(3-methyloxetan-3-yl)acrylate” is a chemical compound with the molecular formula C9H14O3. It has a molecular weight of 170.21 g/mol. This compound is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “(E)-Ethyl 3-(3-methyloxetan-3-yl)acrylate” is represented by the formula C9H14O3. The average mass is 170.206 Da and the monoisotopic mass is 170.094299 Da . For a detailed structural analysis, it’s recommended to use specialized software or databases .Physical And Chemical Properties Analysis
The physical and chemical properties of “(E)-Ethyl 3-(3-methyloxetan-3-yl)acrylate” are not detailed in the search results. For comprehensive property data, it’s recommended to refer to material safety data sheets (MSDS) or similar resources provided by chemical suppliers .Scientific Research Applications
Preparation of Star-Shaped Copolymers
3-Methyl-3-oxetanemethanol has been used in the preparation of star-shaped copolymers. These copolymers consist of a hyperbranched poly (3-methyl-3-oxetanemethanol) core and polytetrahydrofuran arms .
Synthesis of Functional Poly (ε-caprolactone)
This compound is used to synthesize functional poly (ε-caprolactone) containing pendant pyridyl disulphide groups . These groups are useful in various applications, including drug delivery systems and tissue engineering.
Preparation of Pyridyl Disulfide-Functionalized Cyclic Carbonate Monomer
3-Methyl-3-oxetanemethanol is used in the preparation of pyridyl disulfide-functionalized cyclic carbonate monomers . These monomers are important in the creation of polymers with specific properties.
Synthesis of δ-Lactams
This compound is also used in the synthesis of δ-lactams . δ-Lactams are a type of cyclic amide and are used in the production of various pharmaceuticals.
Synthesis of Octahydroindole Alkaloids
3-Methyl-3-oxetanemethanol is used to synthesize octahydroindole alkaloids . These alkaloids have various biological activities and are used in medicinal chemistry.
Synthesis of γ-Butenolides
Lastly, this compound is used in the synthesis of γ-butenolides . γ-Butenolides are a type of lactone and are used in the synthesis of various natural products and pharmaceuticals.
Safety and Hazards
properties
IUPAC Name |
ethyl (E)-3-(3-methyloxetan-3-yl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-3-12-8(10)4-5-9(2)6-11-7-9/h4-5H,3,6-7H2,1-2H3/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEHQNNRLPVGTK-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1(COC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1(COC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704081 | |
Record name | Ethyl (2E)-3-(3-methyloxetan-3-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Ethyl 3-(3-methyloxetan-3-yl)acrylate | |
CAS RN |
1123787-64-3 | |
Record name | Ethyl (2E)-3-(3-methyloxetan-3-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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